molecular formula C17H18N4O4 B13513942 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione

Cat. No.: B13513942
M. Wt: 342.35 g/mol
InChI Key: APURBVBIOACKLC-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a piperidine ring and a piperazine ring, both of which are fused to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione
  • 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of piperidine and piperazine rings fused to an isoindoline core makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione

InChI

InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20/h1-3,12,18H,4-9H2,(H,19,22,23)

InChI Key

APURBVBIOACKLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4

Origin of Product

United States

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